molecular formula C7H9NO3 B13632108 3-Acetyl-1-methylpyrrolidine-2,4-dione

3-Acetyl-1-methylpyrrolidine-2,4-dione

Cat. No.: B13632108
M. Wt: 155.15 g/mol
InChI Key: HQEKTWIWHYSKBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-methylpyrrolidine-2,4-dione typically involves the reaction of maleic anhydride with aromatic amines, followed by ring closure and functionalization . The reaction conditions often include the use of thionyl chloride (SOCl2) to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-Acetyl-1-methylpyrrolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to various proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enantioselective proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with similar structural features.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

    Prolinol: A derivative of pyrrolidine with hydroxyl functional groups.

Uniqueness

3-Acetyl-1-methylpyrrolidine-2,4-dione is unique due to its specific acetyl and methyl substitutions on the pyrrolidine ring, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-acetyl-1-methylpyrrolidine-2,4-dione

InChI

InChI=1S/C7H9NO3/c1-4(9)6-5(10)3-8(2)7(6)11/h6H,3H2,1-2H3

InChI Key

HQEKTWIWHYSKBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)CN(C1=O)C

Origin of Product

United States

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